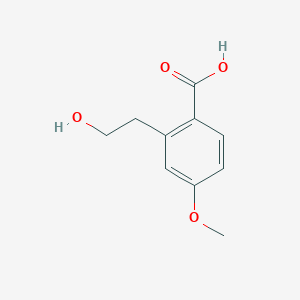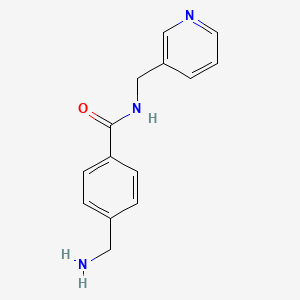
4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a nitrophenyl group and a dihydroisoquinoline core, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the nitrophenyl precursor.
Cyclization: The precursor undergoes cyclization to form the dihydroisoquinoline core.
Common reagents used in these reactions include dimethylformamide, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted isoquinolines .
Applications De Recherche Scientifique
4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The dihydroisoquinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-dimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-isoquinoline
- 4,4-dimethyl-5-(4-chlorophenyl)-2,3-dihydro-1H-isoquinoline
- 4,4-dimethyl-5-(4-fluorophenyl)-2,3-dihydro-1H-isoquinoline
Uniqueness
4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying redox reactions and for developing new therapeutic agents .
Propriétés
Formule moléculaire |
C17H18N2O2 |
|---|---|
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H18N2O2/c1-17(2)11-18-10-13-4-3-5-15(16(13)17)12-6-8-14(9-7-12)19(20)21/h3-9,18H,10-11H2,1-2H3 |
Clé InChI |
VWXADARROIGWGV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNCC2=C1C(=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide](/img/structure/B13873491.png)
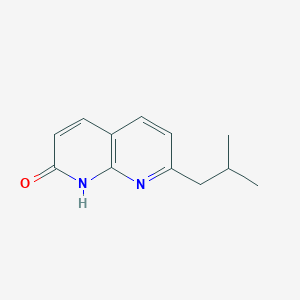
![N-methyl-3-[[4-(3-phenoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13873518.png)
![2-(5-bromopyridin-3-yl)-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B13873521.png)
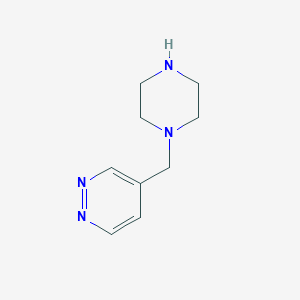
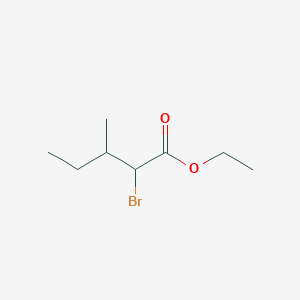
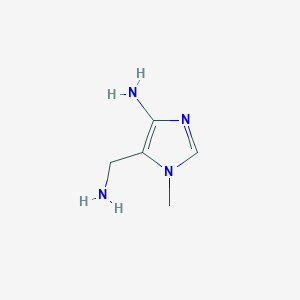
![(4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester](/img/structure/B13873555.png)
